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Compound of Interest

Compound Name:
Methyl 2-amino-4,5-

dibromobenzoate

Cat. No.: B14913009

Get Quote

Introduction & Molecule Profile[1][2][3][4][5][6]
Methyl 2-amino-4,5-dibromobenzoate (CAS: 135484-83-2) is a high-value "linchpin" scaffold

in medicinal chemistry. Unlike simple anilines, this molecule possesses a unique Ortho-Meta-

Para electronic dissonance that allows for programmable regioselectivity.

Its core value lies in its ability to serve as a precursor for 6,7-disubstituted quinazolinones—a

pharmacophore ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets). The presence of

two bromine atoms at the 4- and 5-positions, combined with the 2-amino and 1-ester

functionalities, transforms this molecule into a "Swiss Army knife" for diversity-oriented

synthesis (DOS).

Key Chemical Properties

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14913009#bc-rfq
https://www.benchchem.com/product/b14913009/docs?utm_src=pdf-body#application-note-advanced-synthetic-architectures-of-methyl-2-amino-4-5-dibromobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14913009?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification Practical Implication

Molecular Weight 308.96 g/mol

Moderate MW allows for

significant decoration without

breaking "Rule of 5".

Appearance Off-white to pale yellow solid

Color changes often indicate

oxidation of the amine; store

under inert gas.

Solubility MeOH, DMSO, DMF

Poor water solubility; requires

polar organic solvents for

reactions.

Reactivity Amphoteric (Amine/Ester)

Dual susceptibility to

nucleophilic attack (at ester)

and electrophilic attack (at

amine).

Module 1: The Quinazolinone Cyclization (Core
Synthesis)[1]
The most critical application of this scaffold is the formation of the quinazolinone core. The

Niementowski reaction variant described below is preferred over multi-step

acylation/dehydration routes due to its atom economy and scalability.

Mechanism of Action
The reaction proceeds via a cascade sequence:

Nucleophilic Attack: The aniline nitrogen attacks the electrophilic carbon of the

formamide/amidine.

Intermediate Formation: Formation of an amidine intermediate.

Intramolecular Cyclization: The amidine nitrogen attacks the benzoate ester carbonyl.

Elimination: Loss of methanol and water drives the equilibrium to the aromatic quinazolinone.
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Figure 1: Mechanistic flow of the modified Niementowski cyclization.

Experimental Protocol: Synthesis of 6,7-
Dibromoquinazolin-4(3H)-one
Reagents:

Methyl 2-amino-4,5-dibromobenzoate (1.0 eq)

Formamide (10.0 eq) – Acts as solvent and reagent.[1]

Ammonium Acetate (0.1 eq) – Catalyst (Optional, speeds up initiation).

Procedure:

Setup: Charge a round-bottom flask with Methyl 2-amino-4,5-dibromobenzoate and

Formamide. Add Ammonium Acetate.

Reaction: Heat the mixture to 140°C (internal temperature).

Expert Tip: The reaction requires high heat to overcome the activation energy of the ester

attack. Do not reflux below 130°C; conversion will be stalled at the intermediate.

Monitoring: Monitor by TLC (50% EtOAc/Hexane). Starting material (fluorescent) will

disappear; product often precipitates or stays at the baseline due to polarity.
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Workup: Cool the mixture to ~80°C. Slowly add ice-cold water (2x reaction volume) with

vigorous stirring.

Isolation: The product will precipitate as a white/grey solid. Filter via Buchner funnel.

Purification: Wash the cake with water (to remove formamide) and cold methanol. Dry under

vacuum at 50°C.

Validation Checkpoint:

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and

the appearance of the quinazolinone C2-H singlet (~8.1 ppm).

Module 2: Regioselective Suzuki-Miyaura
Coupling[3]
This is the most challenging yet rewarding aspect of this molecule. The two bromine atoms are

electronically distinct, allowing for sequential functionalization.

Electronic Analysis for Regioselectivity
Position 4 (Benzoate) / Position 7 (Quinazolinone):

Para to the Amine (Electron Donating Group).

Effect: Increases electron density at this carbon. Deactivates towards oxidative addition

(Pd(0) → Pd(II)).

Position 5 (Benzoate) / Position 6 (Quinazolinone):

Para to the Ester/Carbonyl (Electron Withdrawing Group).

Effect: Decreases electron density. Activates towards oxidative addition.

Conclusion: Under controlled conditions (stoichiometric control, low temperature), C5

(Benzoate) / C6 (Quinazolinone) will couple first.

Visualization: Regioselectivity Logic
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Figure 2: Electronic mapping predicting the site of initial Palladium insertion.

Protocol: Site-Selective Mono-Coupling (C5-Arylation)
Reagents:

Substrate: Methyl 2-amino-4,5-dibromobenzoate (1.0 eq)

Boronic Acid: Aryl-B(OH)2 (1.05 eq)

Catalyst: Pd(PPh3)4 (3-5 mol%) – Use a non-specialized catalyst to rely on electronic bias

rather than steric bulk.

Base: Na2CO3 (2.0 eq, 2M aqueous)

Solvent: DME/Water (3:1)

Procedure:
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Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the enemy of selectivity

(promotes homocoupling/oxidation).

Addition: Add substrate, boronic acid, and base. Add catalyst last.

Temperature Control: Heat to 60°C.

Critical: Do not reflux (usually ~85-100°C for DME). Lower heat preserves the kinetic

difference between the C4 and C5 sites.

Monitoring: Check HPLC/UPLC at 2 hours.

Target: >80% Mono-product, <10% Bis-product.

Workup: Standard extraction (EtOAc).

Purification: Flash chromatography is essential to separate mono-coupled product from

unreacted starting material and trace bis-coupled byproducts.

References & Authority
Quinazolinone Synthesis (Niementowski):Connolly, D. J., et al. "Synthesis of quinazolin-

4(3H)-ones via the Niementowski reaction." Tetrahedron 61.43 (2005): 10153-10160.

Regioselectivity in Polyhalogenated Arenes:Handy, S. T., & Zhang, Y. "Regioselective Suzuki

couplings of dihaloarenes." Chemical Communications (2006): 299-301.

Electronic Effects in Pd-Catalysis:Lera, M., et al. "Regioselective Cross-Coupling Reactions

of Polyhalogenated Heterocycles." Current Organic Synthesis 18.3 (2021).

Compound Safety Data: PubChem CID 17871390 (Methyl 2-amino-4-bromobenzoate analog

data used for extrapolation).

Disclaimer: This protocol involves hazardous chemicals.[2] All experiments should be

conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat). The

regioselectivity described is substrate-dependent and may vary with different boronic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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